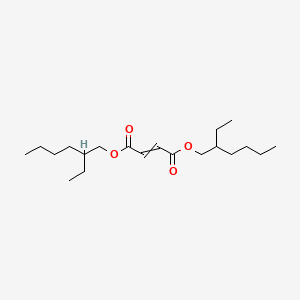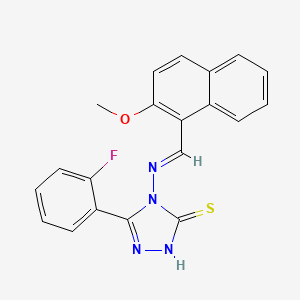![molecular formula C10H7N3S B12007151 [1,3]Thiazolo[5,4-F]quinolin-2-amine CAS No. 214558-69-7](/img/structure/B12007151.png)
[1,3]Thiazolo[5,4-F]quinolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,3]Thiazolo[5,4-F]quinolin-2-amine is a heterocyclic compound with the molecular formula C10H7N3S.
Preparation Methods
The synthesis of [1,3]Thiazolo[5,4-F]quinolin-2-amine typically involves the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous pyridine to afford the corresponding thioamide. This thioamide is then oxidized with potassium hexacyanoferrate (III) in an alkaline medium to obtain the desired compound
Chemical Reactions Analysis
[1,3]Thiazolo[5,4-F]quinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using potassium hexacyanoferrate (III) in an alkaline medium.
Electrophilic Substitution: It can undergo nitration, sulfonation, bromination, formylation, and acylation, leading to derivatives substituted at specific positions.
Acylation: Acylation with acetic anhydride produces a mixture of acetyl and acetoacetyl derivatives.
Scientific Research Applications
[1,3]Thiazolo[5,4-F]quinolin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of [1,3]Thiazolo[5,4-F]quinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but its ability to undergo electrophilic substitution reactions suggests it can modify biological molecules in significant ways .
Comparison with Similar Compounds
[1,3]Thiazolo[5,4-F]quinolin-2-amine can be compared to other similar compounds, such as:
[1,3]Thiazolo[4,5-c]quinolin-2-amine: This compound shares a similar core structure but differs in the position of the thiazole ring, leading to different chemical properties and reactivity.
2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline:
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
214558-69-7 |
|---|---|
Molecular Formula |
C10H7N3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
[1,3]thiazolo[5,4-f]quinolin-2-amine |
InChI |
InChI=1S/C10H7N3S/c11-10-13-8-4-3-7-6(9(8)14-10)2-1-5-12-7/h1-5H,(H2,11,13) |
InChI Key |
QFIRBPLXONJDOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2SC(=N3)N)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12007075.png)
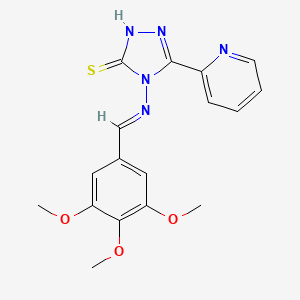
![3-[4-(Thiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid](/img/structure/B12007088.png)
![(5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007095.png)
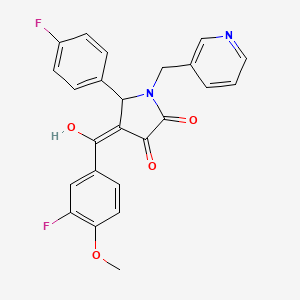

![2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12007113.png)
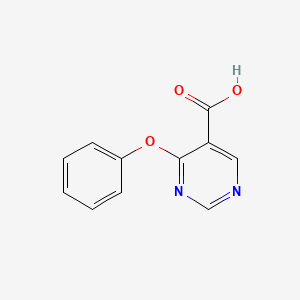
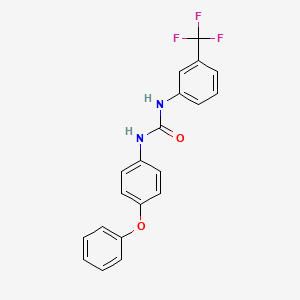

![N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12007138.png)
![N-{5-[(methylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B12007142.png)
